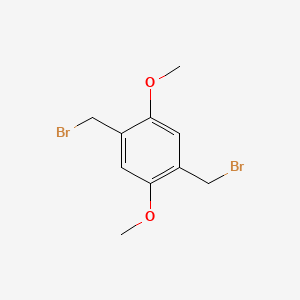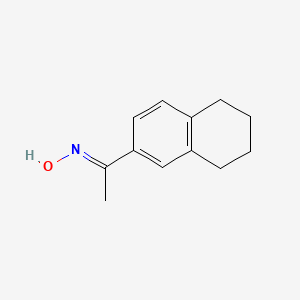
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone oxime
Overview
Description
“1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone oxime” is a chemical compound with the CAS Number: 7357-12-2. It has a molecular weight of 189.26 and its IUPAC name is (1E)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone oxime .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15NO/c1-9(13-14)11-7-6-10-4-2-3-5-12(10)8-11/h6-9H,2-5H2,1H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
Specific chemical reactions involving “1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone oxime” are not available in the current literature .Physical And Chemical Properties Analysis
The compound has a molecular weight of 189.26 . More detailed physical and chemical properties are not available in the current literature .Scientific Research Applications
Antiviral Applications
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone has been utilized in the synthesis of heterocyclic derivatives for antiviral purposes. Specifically, some derivatives exhibited significant antiviral activities, comparable to Acyclovir, a standard antiviral medication. Compounds synthesized from this chemical showed over 90% inhibition of certain viruses, indicating their potential as antiviral agents (Mohamed, Flefel, Amr, & Abd El-Shafy, 2010).
Anticancer Applications
The compound has also been used in synthesizing derivatives for anticancer evaluation. One such derivative, (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone, was prepared and tested as a potential anticancer agent. These derivatives show selective cytotoxicity towards certain cancer cell lines, suggesting their usefulness in cancer therapy (Gouhar & Raafat, 2015).
Perfumery and Fragrance Industry
In the perfume industry, derivatives of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone have been explored for their olfactory properties. Studies have synthesized analogs to explore their scent characteristics, particularly ambery odor notes, which are valuable in fragrance formulation (Büttner, Burschka, Junold, Kraft, & Tacke, 2007).
Organic Synthesis
This compound has found use in organic synthesis, particularly in the preparation of enamides from ketones. The process involves various chemical transformations and is significant in the synthesis of complex organic molecules (Zhao, Vandenbossche, Koenig, Singh, & Bakale, 2011).
Musk Odorants Synthesis
The compound has been utilized in the synthesis of musk odorants. Studies involving the synthesis of disila-substituted tetrahydronaphthalene and indane skeletons based on this compound have been conducted to develop novel musk odorants for use in perfumery (Gluyas, Burschka, Kraft, & Tacke, 2010).
Safety And Hazards
properties
IUPAC Name |
(NE)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9(13-14)11-7-6-10-4-2-3-5-12(10)8-11/h6-8,14H,2-5H2,1H3/b13-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTRKKWEUHAGME-UKTHLTGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC2=C(CCCC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC2=C(CCCC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101177671 | |
| Record name | Ethanone, 1-(5,6,7,8-tetrahydro-2-naphthalenyl)-, oxime, (1E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101177671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone oxime | |
CAS RN |
1265612-60-9 | |
| Record name | Ethanone, 1-(5,6,7,8-tetrahydro-2-naphthalenyl)-, oxime, (1E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1265612-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(5,6,7,8-tetrahydro-2-naphthalenyl)-, oxime, (1E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101177671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



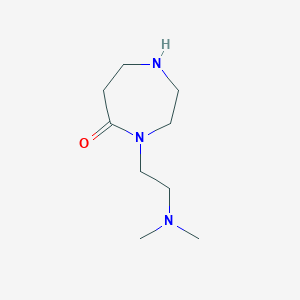
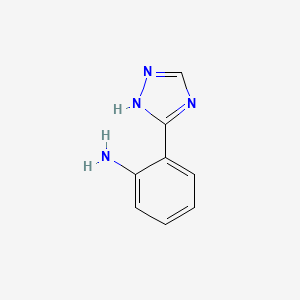
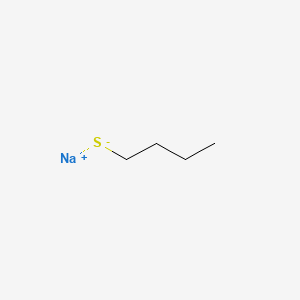
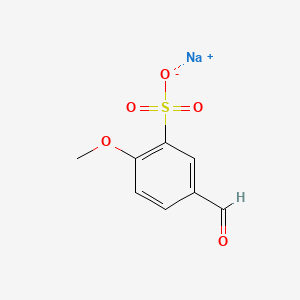
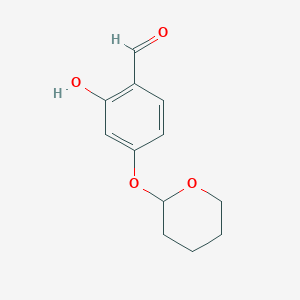
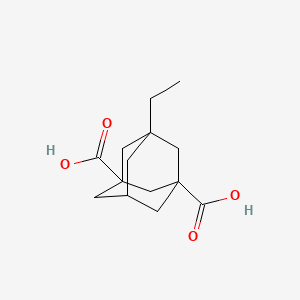
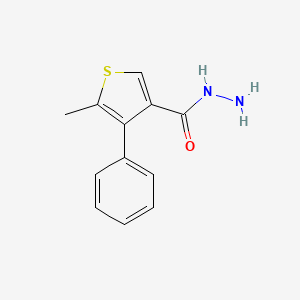
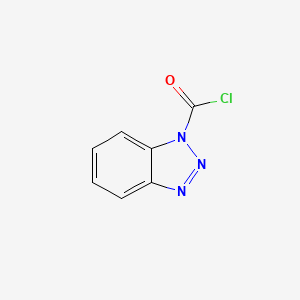
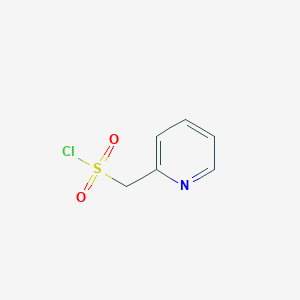


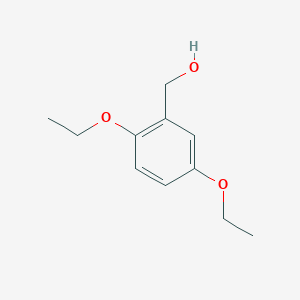
![benzyl N-[N-phenylmethoxycarbonyl-N'-(trifluoromethylsulfonyl)carbamimidoyl]carbamate](/img/structure/B1598953.png)
